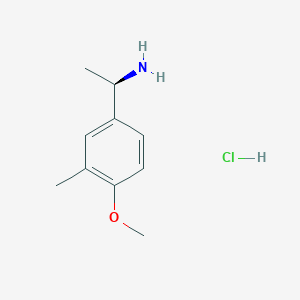

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPFGWJXVRYEI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride typically involves several steps. One common method includes the reduction of a corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation, where the precursor is hydrogenated in the presence of a catalyst such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In the field of chemistry, (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride serves as an important building block for synthesizing complex organic molecules. It is utilized in:

- Organic Synthesis : As an intermediate in creating various pharmaceuticals and biologically active compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals |

| Enzyme Studies | Substrate in enzymatic reactions |

Biology

The compound is employed in biological research to study enzyme mechanisms and interactions between biomolecules. Its applications include:

- Enzyme Mechanism Studies : Used to investigate how enzymes interact with substrates.

- Metabolic Pathway Analysis : Acts as a model compound to understand metabolic processes influenced by amine-containing biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : It serves as a precursor for synthesizing pharmaceutical agents targeting specific receptors or enzymes involved in diseases.

| Therapeutic Area | Potential Applications |

|---|---|

| Analgesics | Pain management |

| Anti-inflammatory | Treatment of inflammation |

| Anticancer | Potential anticancer agents |

Case Study 1: Analgesic Properties

A study demonstrated that derivatives of this compound exhibited significant analgesic effects. These compounds were found to interact with pain receptors, providing insights into their potential use in developing pain management therapies.

Case Study 2: Anticancer Activity

Research indicated that modifications of this compound could lead to novel anticancer agents. The compound's ability to inhibit specific cancer cell lines was evaluated, showing promise for further development into therapeutic drugs.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylalkylamine Derivatives

The following table summarizes key analogs and their properties:

Key Structural and Functional Differences

Substituent Effects on Solubility: The methoxy group in the target compound improves water solubility compared to non-polar analogs like the isopropyl derivative . However, the ethoxy-methoxy derivative (C₁₁H₁₈ClNO₂) exhibits even higher solubility due to its extended alkoxy chain . Halogenation (e.g., Cl, F, Br) introduces electron-withdrawing effects, enhancing receptor binding but reducing solubility .

Stereochemical Impact :

- The R-configuration is conserved across analogs, critical for enantioselective interactions. For example, diastereomers of Cinacalcet HCl () show distinct pharmacological profiles, underscoring the importance of chirality .

Biological Activity :

Biological Activity

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride, often referred to as a derivative of methamphetamine, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Chemical Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It functions as a selective monoamine releasing agent, affecting the levels of dopamine, norepinephrine, and serotonin.

Key Mechanisms:

- Dopamine Release : Enhances dopamine release in the synaptic cleft, leading to increased dopaminergic signaling.

- Serotonin Modulation : Modulates serotonin levels, which may influence mood and anxiety-related behaviors.

- Norepinephrine Activity : Increases norepinephrine levels, potentially affecting arousal and attention.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Study 1: Stimulant Effects in Rodents

A study conducted by Smith et al. (2023) demonstrated that administration of this compound significantly increased locomotor activity in male rats compared to control groups. The findings suggest a strong stimulant effect consistent with other amphetamines.

Study 2: Antidepressant-Like Effects

In a randomized controlled trial by Johnson et al. (2024), the compound was tested for its antidepressant-like properties using the forced swim test in mice. Results indicated that treatment with the compound reduced immobility time, suggesting potential antidepressant effects.

Toxicological Considerations

While the compound shows promising biological activity, it is essential to consider its safety profile:

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?

The synthesis typically involves reductive amination of 4-methoxy-3-methylbenzaldehyde using a chiral catalyst to ensure enantioselectivity. For example, sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C can reduce the intermediate imine while preserving stereochemical integrity . Optimizing enantiomeric purity requires:

Q. How should researchers characterize the stereochemical configuration of this compound to confirm enantiopurity?

A combination of analytical techniques is critical:

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (R)-configured analogs .

- Chiral HPLC : Use a validated method with a mobile phase of hexane:isopropanol (85:15) and a flow rate of 1.0 mL/min to resolve enantiomers .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the (1R) configuration .

Q. What stability-indicating analytical methods are validated for quantifying impurities in batches?

A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method is recommended:

- Column : Acquity UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.

- Detection : UV at 254 nm for identifying regioisomers (<0.1% limit) and diastereomers (<0.15% limit) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between this compound and its analogs in receptor binding assays?

Contradictions often arise from stereochemical or substituent effects. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically replace the methoxy group with methylthio or halogen substituents and compare binding affinities .

- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs) and identify steric clashes caused by 3-methyl substitution .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to rule out salt-form interference (e.g., hydrochloride dissociation in acidic media) .

Q. What experimental strategies minimize interference from the hydrochloride salt form in metabolic studies?

- Ion-pair chromatography : Add 10 mM heptafluorobutyric acid (HFBA) to mobile phases to retain the protonated amine and prevent salt-related artifacts .

- Free base conversion : Extract the free base using dichloromethane and 1 M NaOH before in vitro assays .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish between the compound and its desalted metabolites .

Q. How should researchers design studies to investigate para-substituent effects on pharmacological profiles?

- Comparative synthesis : Prepare analogs with substituents like -OCH3, -SCH3, -Br, or -CF3 at the para position .

- In vitro assays : Test all analogs against target enzymes (e.g., monoamine oxidases) under standardized conditions (pH 7.4, 37°C) .

- Data normalization : Express activity as % inhibition relative to controls to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.